![molecular formula C10H10N2S B2504113 2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole CAS No. 87215-79-0](/img/structure/B2504113.png)
2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole is a heterocyclic compound that is part of a broader class of thiazolo[3,2-a]benzimidazole derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of thiazolo[3,2-a]benzimidazole derivatives, including this compound, has been reported through several methods. One approach involves the reaction of hydrazonoyl halides with 2-(methylthio)benzimidazole . Another method includes the reaction of 1,2-dibenzoylbenzimidazole with phosphorus pentasulfide in refluxing toluene . These synthetic routes are crucial for the preparation of these compounds, which can then be further modified to obtain a variety of derivatives with different properties.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring fused to a benzimidazole moiety. The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms, which can impart unique electronic and steric properties to the molecule.
Chemical Reactions Analysis
The chemical reactivity of thiazolo[3,2-a]benzimidazole derivatives is influenced by the presence of reactive sites within the heterocyclic system. For instance, the sulfur atom in the thiazole ring can participate in cycloaddition reactions, as demonstrated by the synthesis of 1,3-Diphenylthiazolo[3,4-a]benzimidazole, where the thiocarbonyl ylide dipole reacts with alkenes and alkynes . Additionally, the nitrogen atoms in the benzimidazole ring can act as nucleophilic sites for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolo[3,2-a]benzimidazole derivatives are influenced by their molecular structure. The absorption spectra of some 6-Hydroxythiazolo[3,2-a]benzimidazoles show characteristic maxima at longer wavelengths in the visible region, with a red shift at higher pH due to the dipolar nature of these compounds . This suggests that the electronic properties of these molecules can be sensitive to environmental conditions, which is an important consideration for their potential applications.
Scientific Research Applications
Antimicrobial and Antitumor Activities
Compounds incorporating 2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising broad-spectrum antibacterial and antifungal profiles against various microorganisms, suggesting their potential in developing new antimicrobial agents (Mahmoud et al., 2013). Additionally, the immunostimulatory activity of related compounds has been explored in tumorous and non-tumorous systems, highlighting their potential in enhancing anti-tumor immunity (Tagliabue et al., 1978).
Cell Cycle Disruption and Apoptotic Activity
Derivatives of this compound, such as 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile, have demonstrated significant antiproliferative activity and the ability to induce apoptosis in cancer cells. These findings suggest their potential use in cancer therapy, particularly in disrupting cell cycle progression and inducing cancer cell death (Sarhan et al., 2010).
Synthesis of Novel Compounds for Biological Applications
The chemical versatility of this compound allows for the synthesis of various novel compounds with potential biological applications. For instance, the synthesis of new thiazolopyrimidines and their evaluation as antimicrobial and antitumor agents highlight the compound's utility in medicinal chemistry (Said et al., 2004). Furthermore, the development of derivatives based on the thiazolo[3,2-a]benzimidazole moiety for targeting bacterial and fungal species demonstrates its application in discovering new antimicrobial agents (Hamdy et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis (mtb) h37ra .
Mode of Action
It’s worth noting that similar compounds have been found to selectively inhibit mtb over a selected panel of non-tuberculous mycobacteria (ntm) . Molecular docking and dynamics studies were carried out for the most active compounds in order to understand the putative binding pattern, as well as stability of the protein–ligand complex, against the selected target Pantothenate synthetase of Mtb .
Biochemical Pathways
Related compounds have shown to affect the pantothenate synthetase pathway of mtb .
Pharmacokinetics
In silico admet prediction was carried out for similar compounds .
Result of Action
Similar compounds have shown significant activity against mtb h37ra .
Action Environment
It’s worth noting that the synthesis of similar compounds was carried out under specific conditions .
Future Directions
properties
IUPAC Name |
2-methyl-1,2-dihydro-[1,3]thiazolo[3,2-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-6-12-9-5-3-2-4-8(9)11-10(12)13-7/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZLKJGXGZFMDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C3=CC=CC=C3N=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.